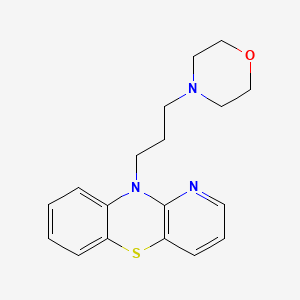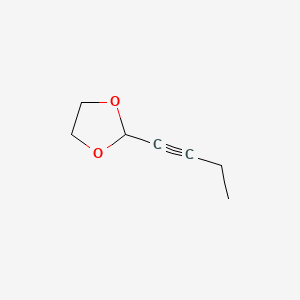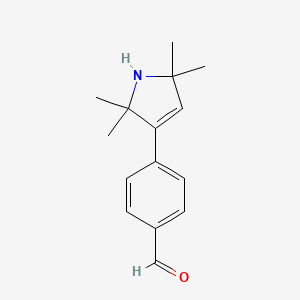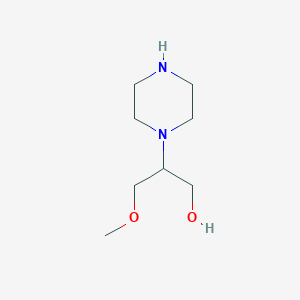![molecular formula C23H17NO4 B13811121 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and substituted with methoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives. The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue . Another approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . These methods provide efficient and straightforward strategies for the synthesis of the compound.
化学反応の分析
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and antioxidant activities. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, it has applications in the field of materials science, where it can be used to develop new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. It can also interact with receptors on the surface of cells, modulating cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities .
類似化合物との比較
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)quinoline and 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . While these compounds share some structural similarities, they differ in their specific functional groups and ring systems. The presence of the dioxole ring in this compound imparts unique chemical properties that distinguish it from other related compounds.
特性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-phenyl-5H-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C23H17NO4/c1-26-17-13-11-16(12-14-17)23(15-7-3-2-4-8-15)27-20-18-9-5-6-10-19(18)24-22(25)21(20)28-23/h2-14H,1H3,(H,24,25) |
InChIキー |
GJORGVGXBHRIKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(OC3=C(O2)C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)

![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)




![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)



